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molecular formula C12H10MgO2 B8553578 Magnesium di(phenolate) CAS No. 7721-07-5

Magnesium di(phenolate)

Cat. No. B8553578
M. Wt: 210.51 g/mol
InChI Key: KRPXAHXWPZLBKL-UHFFFAOYSA-L
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Patent
US04454357

Procedure details

A powder of commercial magnesium oxide (80 g) calcined at 550° C. and 282 g of phenol were charged in a ball mill and mixed at 150° C. for 16 hours. Phenol was thoroughly removed by vacuum evaporation to give magnesium phenolate-containing magnesium oxide of particle sizes 10-16 mesh.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
282 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2].[Mg+2:2].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[C:3]1([O-:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Mg+2:2].[C:3]1([O-:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
282 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
calcined at 550° C.
ADDITION
Type
ADDITION
Details
mixed at 150° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Phenol was thoroughly removed by vacuum evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[O-].[Mg+2].C1(=CC=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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